2-Chloro-4-methylpyrimidine-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-4-methylpyrimidine-5-carboxylic acid often involves multicomponent reactions that are catalyst-free and occur in aqueous ethanol media. An example includes the synthesis of derivatives employing 2-aminothiazole and barbituric acid under mild conditions, demonstrating the compound's versatility and the efficiency of its synthesis methods (Ibberson et al., 2023).
Molecular Structure Analysis
X-ray diffraction analysis reveals detailed insights into the molecular structure of 2-Chloro-4-methylpyrimidine-5-carboxylic acid derivatives. For instance, the crystal structure determination of related compounds highlights the importance of hydrogen bonding interactions in stabilizing the crystal structure, showcasing the compound's potential in forming supramolecular assemblies (Guo et al., 2007).
Chemical Reactions and Properties
Chemoselective cyclizations offer a mild method for the formation of 2-arylimidazole-4-carboxylic acids from related arylamidines, showcasing the chemical reactivity and functional group transformations that are possible with 2-Chloro-4-methylpyrimidine-5-carboxylic acid derivatives (Yoburn & Baskaran, 2005).
Physical Properties Analysis
The study of co-crystals and hydrates/solvates of similar compounds provides insights into the physical properties of 2-Chloro-4-methylpyrimidine-5-carboxylic acid derivatives. These studies highlight the impact of molecular interactions on the solid-state properties of these compounds, including their solubility, melting points, and crystal structures (Montis & Hursthouse, 2012).
Chemical Properties Analysis
Reactivity studies, such as those involving chemoselective arylamidine cyclizations, demonstrate the chemical properties of 2-Chloro-4-methylpyrimidine-5-carboxylic acid derivatives. These studies offer insights into the nucleophilicity, electrophilicity, and general reactivity patterns of the compound, facilitating the development of new synthetic routes and compounds (Yoburn & Baskaran, 2005).
Scientific Research Applications
-
Anti-inflammatory Activities
- Field : Pharmacology
- Application : Pyrimidines, including 2-Chloro-4-methylpyrimidine-5-carboxylic acid, are known to display a range of pharmacological effects including anti-inflammatory activities .
- Methods : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Synthesis of Substituted Pyridazine- and Pyridinecarboxamides
- Field : Organic Chemistry
- Application : 2-Methylpyrimidine-5-carboxylic Acid is used in the preparation of substituted pyridazine- and pyridinecarboxamides .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are also not provided in the source .
- Synthesis of 4-Methyl-2-vinylpyrimidine
- Field : Organic Chemistry
- Application : 2-Chloro-4-methylpyrimidine could be used to synthesize 4-Methyl-2-vinylpyrimidine, which is an intermediate of pyrimidinyl trans-cyclopropane carboxylic acid (rac-1) .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are also not provided in the source .
- Organic Synthesis
Safety And Hazards
The compound is considered hazardous. It has the GHS07 pictogram . The hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-chloro-4-methylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-4(5(10)11)2-8-6(7)9-3/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEHPQBQVDLHSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440663 | |
Record name | 2-Chloro-4-methylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylpyrimidine-5-carboxylic acid | |
CAS RN |
188781-10-4 | |
Record name | 2-Chloro-4-methylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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